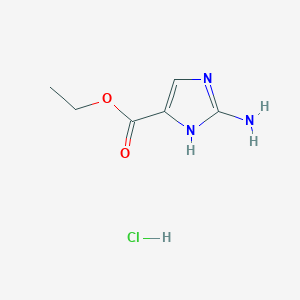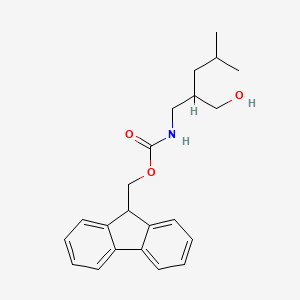
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a fluorenyl group attached to a carbamate moiety, which is further linked to a hydroxymethyl and methylpentyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate typically involves the reaction of 9H-fluoren-9-ylmethyl chloroformate with 2-(hydroxymethyl)-4-methylpentylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems and reactors can help in scaling up the production while maintaining the quality and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The fluorenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of (9H-Fluoren-9-yl)methyl (2-carboxy-4-methylpentyl)carbamate.
Reduction: Formation of (9H-Fluoren-9-yl)methyl (2-(aminomethyl)-4-methylpentyl)carbamate.
Substitution: Formation of various substituted fluorenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is used as a protecting group for amines. It can be easily attached and removed under mild conditions, making it valuable in peptide synthesis and other organic synthesis applications.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its unique structure allows it to interact with specific biological targets, providing insights into biochemical pathways.
Medicine
In medicine, this compound has potential applications as a drug delivery agent. Its ability to form stable complexes with various drugs can enhance the solubility and bioavailability of therapeutic agents.
Industry
In the industrial sector, this compound can be used as an intermediate in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.
Mecanismo De Acción
The mechanism of action of (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate involves its interaction with specific molecular targets. The fluorenyl group can interact with hydrophobic pockets in proteins, while the carbamate moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- (9H-Fluoren-9-yl)methyl (2-hydroxyethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)ethyl)carbamate
- (9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-3-methylbutyl)carbamate
Uniqueness
(9H-Fluoren-9-yl)methyl (2-(hydroxymethyl)-4-methylpentyl)carbamate is unique due to its specific substitution pattern on the pentyl chain. This unique structure can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C22H27NO3 |
|---|---|
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
9H-fluoren-9-ylmethyl N-[2-(hydroxymethyl)-4-methylpentyl]carbamate |
InChI |
InChI=1S/C22H27NO3/c1-15(2)11-16(13-24)12-23-22(25)26-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,15-16,21,24H,11-14H2,1-2H3,(H,23,25) |
Clave InChI |
ZTYDYZPKLMWSEV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



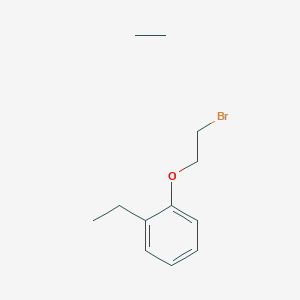
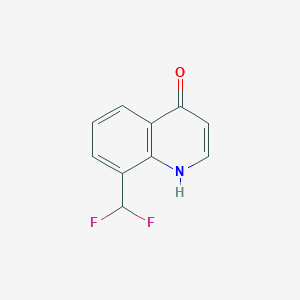
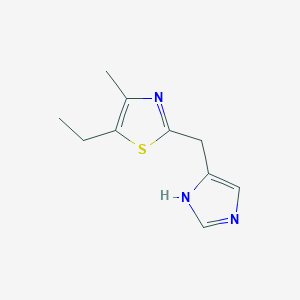
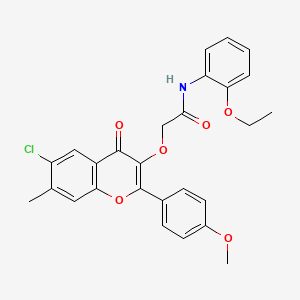
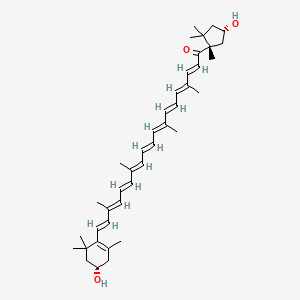
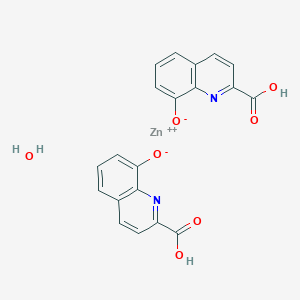
![2-Cbz-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12819407.png)
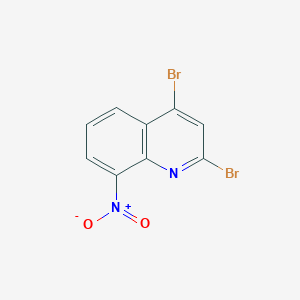
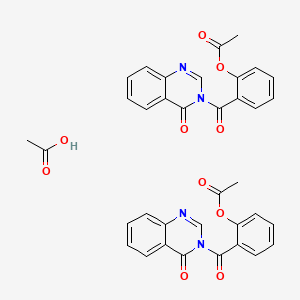
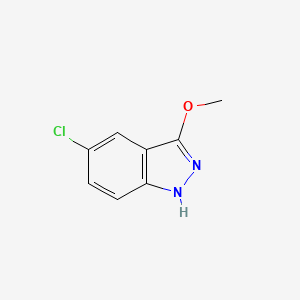
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

